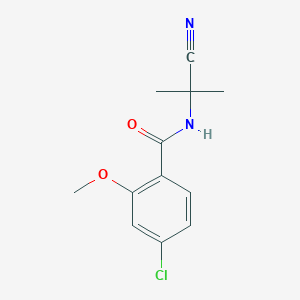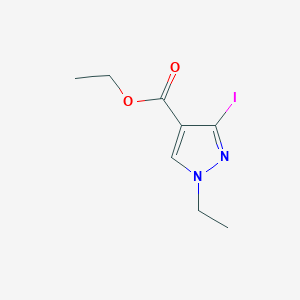![molecular formula C30H35N3O5 B2962145 N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide CAS No. 1223913-85-6](/img/structure/B2962145.png)
N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an adamantyl group, a quinazolinone group, and a benzamide group. Adamantyl groups are known for their unique properties in medicinal chemistry, including improving lipophilicity and bioavailability . Quinazolinones are a class of compounds that have been studied for their potential biological activities . Benzamides are a class of compounds that have been used in various fields, including medical and industrial sectors .
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound could depend on the functional groups present in the molecule. For instance, the benzamide group might undergo reactions typical of amides, and the quinazolinone group might undergo reactions typical of lactams .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the adamantyl group might influence the lipophilicity of the compound .Applications De Recherche Scientifique
Antitumor and Antiviral Activities
A study on the synthesis of substituted 2‐(1‐adamantyl)‐4H‐3,1‐benzoxazin‐4‐ones and 2‐(1‐adamantyl)‐3‐amino or alkyl‐3,4‐dihydroquinazolin‐4‐ones, closely related to the compound of interest, reported broad-spectrum antitumor activity for some compounds. Additionally, moderate Anti-HIV-1 potency was observed in related compounds, highlighting the potential of these adamantane-based molecules in developing antitumor and antiviral therapies (El-Sherbeny, 2000).
Sigma-2 Receptor Probing
Research involving the synthesis of radiolabeled conformationally flexible benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, has contributed to the understanding of sigma-2 receptors. These studies have identified compounds with high affinity for sigma-2 receptors, providing a basis for the development of new diagnostic and therapeutic agents targeting these receptors (Xu et al., 2005).
Synthesis and Biological Activities
Several studies have focused on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their biological activities. These compounds have shown a range of activities, including antimicrobial and anti-inflammatory effects, further underscoring the therapeutic potential of quinazoline derivatives (Al-Abdullah et al., 2014).
Chemical Synthesis and Characterization
The compound's synthesis and chemical characterization have been detailed in various studies, providing insights into its chemical structure and potential modifications for enhanced biological activity. These studies lay the groundwork for the further exploration of this compound's therapeutic applications and for the development of related compounds with improved efficacy and specificity (Haggam et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5/c1-17(30-13-19-8-20(14-30)10-21(9-19)15-30)31-27(34)22-6-4-18(5-7-22)16-33-28(35)23-11-25(37-2)26(38-3)12-24(23)32-29(33)36/h4-7,11-12,17,19-21H,8-10,13-16H2,1-3H3,(H,31,34)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTCFIQDDWQANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)CN5C(=O)C6=CC(=C(C=C6NC5=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

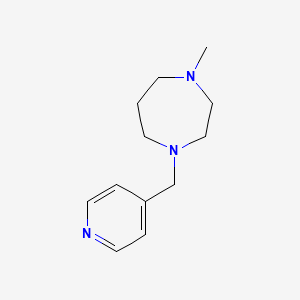

![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate](/img/structure/B2962065.png)
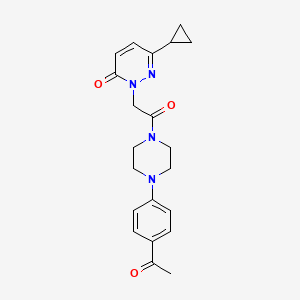
![3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2962069.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2962070.png)
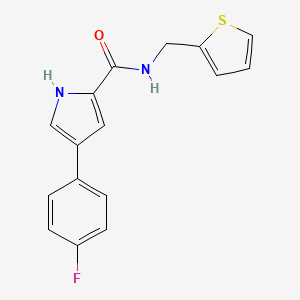
![[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2962072.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2962076.png)
![Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2962079.png)
